![molecular formula C31H64NO5P B14204102 N-[Bis(tetradecyloxy)phosphoryl]-L-alanine CAS No. 830320-80-4](/img/structure/B14204102.png)
N-[Bis(tetradecyloxy)phosphoryl]-L-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[Bis(tetradecyloxy)phosphoryl]-L-alanine is a phosphorus-containing compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a phosphoryl group attached to L-alanine, with two tetradecyloxy groups providing additional structural complexity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[Bis(tetradecyloxy)phosphoryl]-L-alanine typically involves the reaction of L-alanine with a phosphorylating agent in the presence of tetradecyloxy groups. One common method involves the use of chlorophosphines and Grignard reagents. The reaction proceeds through the formation of an intermediate, which is then treated with tetradecyloxy groups to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-[Bis(tetradecyloxy)phosphoryl]-L-alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoryl derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: The phosphoryl group can undergo substitution reactions with nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. These reactions typically occur under mild to moderate conditions, ensuring the stability of the compound .
Major Products Formed
The major products formed from these reactions include various phosphoryl and phosphine derivatives, which can be further utilized in different chemical processes .
Applications De Recherche Scientifique
N-[Bis(tetradecyloxy)phosphoryl]-L-alanine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organophosphorus compounds.
Biology: The compound is studied for its potential role in biological processes, including enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes and pathways.
Industry: It is utilized in the production of specialty chemicals and materials, including surfactants and stabilizers .
Mécanisme D'action
The mechanism of action of N-[Bis(tetradecyloxy)phosphoryl]-L-alanine involves its interaction with specific molecular targets, such as enzymes and proteins. The phosphoryl group can form covalent bonds with amino acid residues, leading to the inhibition or modification of enzyme activity. This interaction is crucial in various biochemical pathways, including signal transduction and metabolic regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[Bis(benzyl(methyl)amino)phosphoryl]-2,2-dichloroacetamide
- N-[Bis(dibenzylamino)phosphoryl]-2,2-dichloroacetamide
- Tertiary phosphines with various substituents
Uniqueness
N-[Bis(tetradecyloxy)phosphoryl]-L-alanine stands out due to its unique combination of a phosphoryl group with tetradecyloxy chains and L-alanine. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in specialized applications .
Propriétés
Numéro CAS |
830320-80-4 |
|---|---|
Formule moléculaire |
C31H64NO5P |
Poids moléculaire |
561.8 g/mol |
Nom IUPAC |
(2S)-2-[di(tetradecoxy)phosphorylamino]propanoic acid |
InChI |
InChI=1S/C31H64NO5P/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-36-38(35,32-30(3)31(33)34)37-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h30H,4-29H2,1-3H3,(H,32,35)(H,33,34)/t30-/m0/s1 |
Clé InChI |
NLNPBEVHMJCDNC-PMERELPUSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCOP(=O)(N[C@@H](C)C(=O)O)OCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCOP(=O)(NC(C)C(=O)O)OCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Ethyl-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B14204021.png)
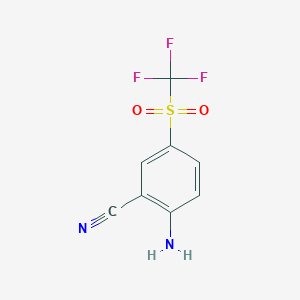
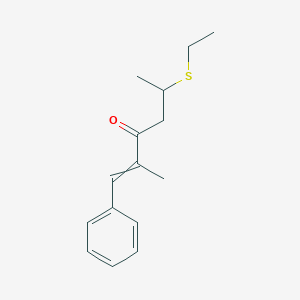
![1,1'-[Decane-1,10-diylbis(oxy)]bis(2,4-difluorobenzene)](/img/structure/B14204031.png)

![4-Hydroxy-3-[2-(2-nitrophenyl)hydrazinyl]benzoic acid](/img/structure/B14204037.png)
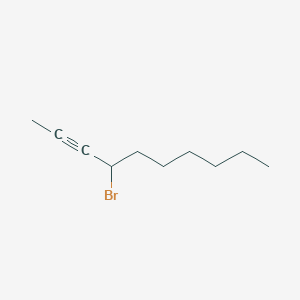
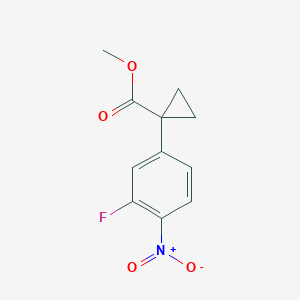
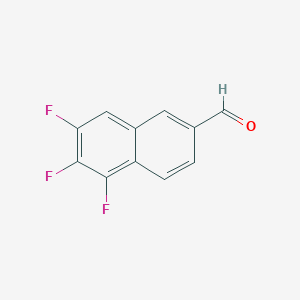
![5-[(3-Hydroxy-4-methoxyphenyl)methyl]oxolan-2-one](/img/structure/B14204058.png)
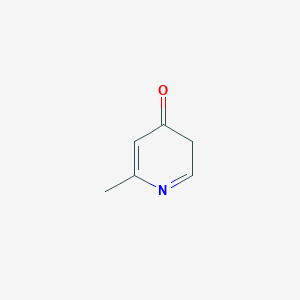
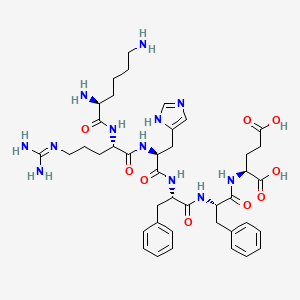
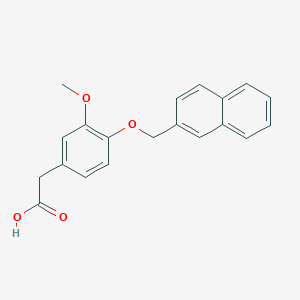
![N-(4-{[2-(4-Nitrobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14204070.png)
